Quinolin-3-yl(m-tolyl)methanone
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Description
“4-(3-Methylbenzoyl)quinoline” is a quinoline derivative. Quinolines are a class of compounds that have a bicyclic structure, which includes a benzene ring fused with a pyridine ring . This particular compound has a methylbenzoyl group attached to it.
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in organic chemistry due to their various applications in medicinal and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . In the quinoline structure, there are five double bonds present and eleven single bonds are present . The single bonds are sigma bonds formed by the head-on overlapping. The double bond consists of one sigma bond and one pi bond. The pi bonds are formed by the lateral overlapping of the p orbitals .
Chemical Reactions Analysis
Quinolines undergo various chemical reactions due to their aromatic nature. They interfere with DNA replication by preventing bacterial DNA from unwinding and duplicating . They are chemotherapeutic bactericidal drugs .
Physical and Chemical Properties Analysis
Quinoline is a colourless liquid chemical . It is composed of a large number of hydrophobic carbon chains that makes it sparingly soluble in water . Quinoline is soluble in organic solvents .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Quinolones, a class of compounds structurally similar to quinolines, have been noted for their broad-spectrum activity and excellent tissue penetration .
Result of Action
Quinoline derivatives have been reported to show significant results through different mechanisms, including inhibition of tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Action Environment
It is known that the efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Future Directions
Quinoline and its derivatives have been the focus of many research studies due to their broad spectrum of bioactivity . They have found applications in various fields such as pharmacy, medicine, physics and engineering . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Properties
IUPAC Name |
(3-methylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-5-4-7-14(9-12)17(19)15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXIJAUGUUXUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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